Hidrosmin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

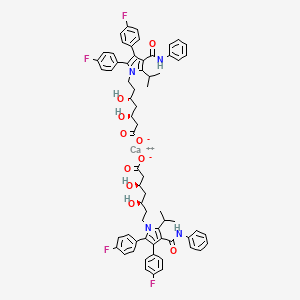

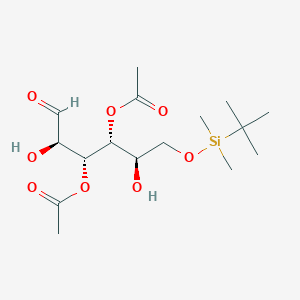

Hidrosmin is a synthetic bioflavonoid, specifically a flavone, used primarily for the treatment of chronic venous insufficiency. It is known for its vasoprotective properties, which help in stabilizing capillaries and improving blood circulation . This compound is marketed under various brand names, including Venosmil, and is used to alleviate symptoms such as edema and varicose veins .

Vorbereitungsmethoden

Hidrosmin is synthesized from diosmin, a naturally occurring flavonoid. The synthetic process involves several steps, including hydroxyethylation. The industrial production of this compound typically involves the following steps :

Synthesis: Diosmin is subjected to hydroxyethylation to produce this compound.

Decoloring: The synthesized compound is decolored to remove impurities.

Filtration: The decolored solution is filtered to separate the solid product.

Crystallization: The filtered product is crystallized to obtain pure this compound.

Centrifugation: The crystallized product is centrifuged to remove any remaining impurities.

Analyse Chemischer Reaktionen

Hidrosmin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized flavonoid derivatives.

Wissenschaftliche Forschungsanwendungen

Hidrosmin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :

Chemistry: this compound is used as a model compound in the study of flavonoid chemistry and its interactions with other molecules.

Industry: this compound is incorporated into pharmaceutical formulations for the treatment of blood circulation disorders.

Wirkmechanismus

The exact mechanism of action of hidrosmin is not fully understood, but it is believed to involve several pharmacological actions :

Reduction of Capillary Permeability: this compound reduces capillary permeability induced by agents such as histamine and bradykinin.

Increase in Red Blood Cell Deformability: It increases the deformability of red blood cells and reduces blood viscosity.

Smooth Muscle Contraction: this compound induces the contraction of smooth muscle in the vein wall.

Lymphatic Flow Improvement: It dilates lymphatic collectors and increases the rate of lymphatic conduction, improving lymphatic flow.

Vergleich Mit ähnlichen Verbindungen

Hidrosmin is similar to other flavonoids such as diosmin and hesperidin . it has unique properties that make it more effective in certain applications:

Eigenschaften

CAS-Nummer |

80604-68-8 |

|---|---|

Molekularformel |

C30H36O16 |

Molekulargewicht |

652.6 g/mol |

IUPAC-Name |

5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C30H36O16/c1-12-23(34)25(36)27(38)29(43-12)42-11-21-24(35)26(37)28(39)30(46-21)44-14-8-15(32)22-16(33)10-18(45-20(22)9-14)13-3-4-17(40-2)19(7-13)41-6-5-31/h3-4,7-10,12,21,23-32,34-39H,5-6,11H2,1-2H3/t12-,21+,23-,24+,25+,26-,27+,28+,29+,30+/m0/s1 |

InChI-Schlüssel |

WPEGKIKHFSQQCA-WTNNCJBMSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)OCCO)O)O)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)OCCO)O)O)O)O)O)O)O |

Synonyme |

7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-4H-1-benzopyran-4-one; Hydrosmin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamate](/img/structure/B1142053.png)

![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1-hydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B1142056.png)

![9-Methylbenzo[g]chrysene](/img/structure/B1142064.png)

![[2-cyano-2-[7-(dicyanomethylidene)-4,4a,5,6-tetrahydro-3H-naphthalen-2-yl]ethenylidene]azanide;tetramethylazanium](/img/structure/B1142066.png)

![2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine](/img/structure/B1142072.png)